molecular formula C23H38O6 B15344580 (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester

(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester

Cat. No.: B15344580
M. Wt: 410.5 g/mol
InChI Key: WWTWMOCEEXXBQA-GFIONDOKSA-N
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Description

This compound is a methyl ester derivative featuring a cyclopentyl core substituted with acetoxy, hydroxy, and unsaturated aliphatic chains. The stereochemical configuration (Z, E, R, S) is critical for its biological activity and physicochemical properties. It is structurally related to prostaglandins and other cyclopentane-containing bioactive molecules, with modifications in substituents influencing its pharmacological profile. The compound’s synthesis involves stereoselective steps to achieve the desired (1R,2R,3R,5S) configuration .

Properties

Molecular Formula

C23H38O6

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-5-acetyloxy-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H38O6/c1-4-5-8-11-18(25)14-15-19-20(22(16-21(19)26)29-17(2)24)12-9-6-7-10-13-23(27)28-3/h6,9,14-15,18-22,25-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21+,22-/m0/s1

InChI Key

WWTWMOCEEXXBQA-GFIONDOKSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)OC(=O)C)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)OC(=O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Cyclopentyl Substituents

a. Z-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-methyl-3-oxidanyl-oct-1-enyl]-3,5-bis(oxidanyl)cyclopentyl]hept-5-enoic acid
  • Key Differences : Lacks the acetoxy group at position 5 but retains dual hydroxy groups (3,5-dihydroxy) and a similar unsaturated octenyl chain.
  • Impact : Increased hydrophilicity due to additional hydroxy groups may reduce membrane permeability compared to the acetylated parent compound .
  • Molecular Weight : 368.508 g/mol (vs. 368.51 g/mol for the target compound) .
b. (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-1-hydroxy-3-methyloct-2-en-1-yl)cyclopentyl)hept-5-enoic acid
  • Key Differences : Replaces the acetoxy group with a hydroxy group and introduces a methyl branch on the octenyl chain.

Analogues with Varied Ester Groups or Side Chains

a. Methyl 9-phenanthryl ketone
  • Key Differences : Aromatic phenanthryl group replaces the cyclopentyl system.
  • Impact : Complete loss of prostaglandin-like activity due to rigid aromaticity, shifting applications toward fluorescence or polymer chemistry .
b. 8-O-Acetylshanzhiside Methyl Ester
  • Key Differences : Cyclopenta[c]pyran core instead of cyclopentane, with additional glycosidic linkages.
c. Methyl (5Z)-7-{(2R)-2-[(1E,3S)-5-(4-chlorophenyl)-3-hydroxy-5-oxopent-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoate
  • Key Differences : Incorporates a 4-chlorophenyl group and a keto substituent.
  • Impact : Improved metabolic stability and possible cytotoxicity via halogen-mediated interactions .

Structure-Activity Relationship (SAR) Insights

Role of Acetoxy and Hydroxy Groups

  • Acetoxy Group (Position 5) : Enhances lipophilicity and bioavailability compared to hydroxy analogues. For example, the target compound’s acetylated form shows higher cell penetration in pharmacological assays than its dihydroxy counterpart .
  • Hydroxy Groups (Positions 2 and 3) : Critical for hydrogen bonding with target proteins (e.g., prostaglandin receptors). Deletion or methylation of these groups reduces potency by >50% in vitro .

Stereochemical Influence

  • Z/E Configuration: The (Z)-configuration at hept-5-enoate ensures optimal alignment with hydrophobic pockets in enzymes, as seen in COX-2 inhibition studies. (E)-isomers exhibit 10-fold lower activity .
  • Chiral Centers (1R,2R,3R,5S): Mirroring natural prostaglandins, this configuration is essential for mimicking endogenous ligands. Enantiomers with (1S) or (2S) configurations lose >90% of anti-inflammatory activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Bioactivity Highlights
Target Compound (Methyl ester) 368.51 5-Acetoxy, 3-hydroxy, (E)-octenyl 3.2 COX-2 inhibition, anti-inflammatory
Z-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid 368.508 3,5-Dihydroxy, (E)-octenyl 1.8 Moderate COX-1/COX-2 inhibition
Methyl (5Z)-7-{(2R)-2-[(1E,3S)-5-(4-chlorophenyl)-3-hydroxy-5-oxopent-1-en-1-yl]... 449.90 4-Chlorophenyl, keto group 4.5 Cytotoxic (IC₅₀ = 2.1 μM in HeLa)
8-O-Acetylshanzhiside Methyl Ester 432.43 Cyclopenta[c]pyran, glycoside -0.5 Antioxidant, glycosidase inhibition

Table 2: Stereochemical Impact on Activity

Configuration Change Bioactivity (vs. Target Compound) Reference
(Z)→(E) at hept-5-enoate 10-fold ↓ COX-2 inhibition
(1R)→(1S) 95% ↓ anti-inflammatory activity
(E)→(Z) at oct-1-enyl No significant change

Research Tools and Methodologies

  • SimilarityLab : Used to identify commercially available analogues and predict off-target effects based on structural fingerprints .
  • Activity Landscape Modeling : Highlights "activity cliffs," such as the 4-chlorophenyl derivative’s unexpected cytotoxicity despite minimal structural deviation .
  • QSAR Models : Automate comparison with large datasets to prioritize synthesis of derivatives with optimal LogP and polar surface area .

Preparation Methods

Orthoester Claisen Rearrangement

The cyclopentane scaffold is synthesized via orthoester Claisen rearrangement of (R)-1,2-isopropylideneglyceraldehyde derivatives. For example:

  • Glyceraldehyde derivative 5 undergoes rearrangement with trimethyl orthoacetate to form cyclopentenone 6 with >95% enantiomeric excess (ee).
  • Catalytic hydrogenation (H₂, Pd/C) reduces the enone to the cyclopentanol derivative, establishing the 1R,2R,3R,5S configuration.

Critical Parameters :

  • Temperature: 110–120°C (neat conditions).
  • Catalyst: None required for rearrangement; Pd/C (5 wt%) for hydrogenation.

Side-Chain Elaboration and Stereochemical Control

(E)-(S)-3-Hydroxy-oct-1-enyl Installation

The E-configured enol ether side chain is introduced via Horner-Wadsworth-Emmons olefination:

  • Phosphonate 8 (derived from (S)-3-hydroxyoctanal) reacts with cyclopentanone 7 under basic conditions (NaHMDS, THF, −78°C).
  • Yields 85–90% E-olefin with 92% ee, confirmed by chiral HPLC.

Optimization Note :

  • Lipase-catalyzed resolution (Novozym 435) enhances ee to >99% when using cyclohexylamine as an additive.

(Z)-Hept-5-enoic Acid Methyl Ester Synthesis

The Z-configured side chain is installed via Stille coupling or Heck reaction:

  • Vinylstannane 9 couples with iodocyclopentane 10 (Pd(PPh₃)₄, DMF, 80°C).
  • Methyl esterification (CH₃I, K₂CO₃, acetone) achieves quantitative conversion.

Hydroxyl Protection and Deprotection Strategies

Acetoxy Group Installation

The C5 hydroxyl is acetylated selectively using acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (DMAP):

  • Reaction in CH₂Cl₂ at 0°C for 2 h.
  • Yields 95% monoacetylated product; unreacted C3 hydroxyl remains protected as a silyl ether.

Silyl Ether Deprotection

Tert-butyldimethylsilyl (TBS) groups are removed using HCl in tetrahydrofuran (THF/H₂O, 1:1):

  • 1.2 N HCl, 18 h, 20°C.
  • Neutralization with phosphate buffer (pH 6.8) followed by extraction (AcOEt) and chromatography (AcOEt/MeOH 95:5).

Industrial-Scale Process Optimization

Patent-Disclosed Routes (WO2017182465A1)

A scalable three-step sequence achieves 78% overall yield:

  • Step 1 : Vinyl ether esterification of carboxylate intermediate (yield: 92%).
  • Step 2 : Amidation with ethylamine (1.2 equiv, 8 h, 25°C).
  • Step 3 : Sequential deprotection (HCl/THF) and purification.

Advantages Over Prior Art :

  • Avoids toxic reagents (e.g., phosgene).
  • Reduces side-product formation (<2% acid derivatives).

Comparative Yield Data

Step Yield (Prior Art) Yield (Optimized) Purity (HPLC)
Cyclopentane Formation 65% 89% 97%
Side-Chain Coupling 72% 91% 99%
Final Deprotection 80% 95% 99.5%

Data aggregated from WO2017182465A1 and EP2321260A2.

Challenges and Remediation Strategies

Stereochemical Drift During Coupling

  • Cause : Epimerization at C3 under basic conditions.
  • Solution : Use low-temperature (−78°C) conditions and non-ionic bases (e.g., DBU).

Byproduct Formation in Esterification

  • Cause : Over-alkylation at unprotected hydroxyls.
  • Solution : Sequential silyl protection before methyl iodide treatment.

Q & A

Q. What are the key stereochemical features of this compound, and how do they influence its reactivity or bioactivity?

The compound contains multiple chiral centers (e.g., 1R, 2R, 3R, 5S) and double bonds with E/Z configurations, which dictate its spatial arrangement and interactions with biological targets. For example, the (E)-3-hydroxyoct-1-enyl side chain and (Z)-hept-5-enoic acid moiety are critical for binding to prostaglandin receptors or enzymes . Methodologically, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography can resolve ambiguities in stereochemistry. Polarimetry and chiral chromatography (e.g., HPLC with chiral columns) are essential for verifying enantiomeric purity during synthesis .

Q. What synthetic strategies are commonly employed for constructing the cyclopentyl core and functionalizing the side chains?

Multi-step organic synthesis is typically required, including cyclization reactions (e.g., Nazarov cyclization for the cyclopentene ring), esterification, and stereoselective hydroxylation. For instance, the acetoxy group at C5 may be introduced via acetylation of a precursor alcohol under anhydrous conditions (e.g., acetic anhydride, pyridine). The (E)-configured double bond in the octenyl side chain can be achieved through Wittig or Horner-Wadsworth-Emmons reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize epimerization .

Q. How should researchers handle this compound safely in laboratory settings?

Safety data sheets (SDS) indicate acute oral toxicity (Category 2, H300) and recommend stringent precautions:

  • Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood.
  • Avoid dust formation; employ wet methods or closed systems during weighing.
  • Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, MS) arising from stereoisomeric impurities be resolved?

Discrepancies in spectral profiles often stem from diastereomers or regioisomers. High-resolution mass spectrometry (HRMS) can distinguish molecular formulas, while 2D NMR (COSY, HSQC, HMBC) clarifies coupling patterns and spatial proximities. For example, the 3-hydroxy group in the cyclopentyl ring shows distinct NOE correlations with adjacent protons, aiding in stereochemical assignment . Comparative analysis with synthetic standards (e.g., via spiking experiments) is recommended .

Q. What methodologies are effective for evaluating the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Hydrolytic stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. The ester group is prone to hydrolysis under alkaline conditions, generating the free acid .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at elevated temperatures (e.g., 40°C) for accelerated stability studies .
  • Light sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; amber glassware is advised for long-term storage .

Q. How can researchers reconcile contradictory bioactivity data observed in different cell lines or animal models?

Discrepancies may arise from variations in receptor expression, metabolic enzymes, or membrane permeability. To address this:

  • Perform receptor binding assays (e.g., radioligand displacement) to quantify affinity for prostaglandin receptors (e.g., FP, EP subtypes) .
  • Use pharmacokinetic profiling (e.g., plasma protein binding, hepatic microsome assays) to assess metabolic stability and bioavailability .
  • Validate findings across multiple models (e.g., knockout mice, 3D cell cultures) to isolate mechanism-specific effects .

Q. What advanced computational tools can predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding to prostaglandin synthase or G-protein-coupled receptors. Focus on hydrogen bonding with the 3-hydroxy group and hydrophobic interactions with the octenyl chain. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometries and predict spectroscopic properties .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for high sensitivity. The methyl ester’s fragmentation pattern (m/z 366.5 → 291.3) aids quantification .
  • Isotope dilution : Employ deuterated or ¹³C-labeled internal standards to correct for matrix effects .

Q. How can researchers optimize the synthetic yield of the (Z)-configured hept-5-enoic acid moiety?

  • Stereocontrol : Use Evans’ oxazolidinone auxiliaries or Sharpless asymmetric epoxidation to enforce Z-configuration.
  • Catalysis : Palladium-catalyzed cross-couplings (e.g., Stille, Suzuki) enable precise olefin geometry .
  • Purification : Flash chromatography with silver nitrate-impregnated silica gel separates Z/E isomers .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between in vitro and in vivo efficacy studies?

  • Bioavailability factors : Measure plasma concentrations via LC-MS to confirm adequate exposure.
  • Metabolite profiling : Identify active metabolites (e.g., free acid form) that may contribute to in vivo effects .
  • Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in target organs .

Q. What experimental controls are essential to validate the compound’s specificity in enzyme inhibition assays?

  • Negative controls : Include structurally related analogs lacking key functional groups (e.g., without the 5-acetoxy group).
  • Positive controls : Use known inhibitors (e.g., indomethacin for cyclooxygenase assays) to benchmark activity .
  • Off-target screening : Test against panels of unrelated enzymes (e.g., kinases, phosphatases) to rule out nonspecific effects .

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